

# spectroscopic data of 4-(Pyridin-2-yl)butanoic acid

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## Compound of Interest

Compound Name: 4-(Pyridin-2-yl)butanoic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of **4-(Pyridin-2-yl)butanoic Acid**

## Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize **4-(Pyridin-2-yl)butanoic acid** ( $C_9H_{11}NO_2$ ; MW: 165.19 g/mol). [1][2][3] As a valuable bifunctional building block in medicinal chemistry and materials science, rigorous structural confirmation and purity assessment are paramount. This document, written from the perspective of a Senior Application Scientist, details the theoretical basis, practical experimental protocols, and in-depth data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1H$  and  $^{13}C$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the causal reasoning behind experimental choices and provides self-validating protocols to ensure data integrity, serving as an essential resource for researchers in drug development and chemical synthesis.

## Molecular Structure and Physicochemical Properties

**4-(Pyridin-2-yl)butanoic acid** is comprised of a pyridine ring linked to a butanoic acid chain at the 2-position. This structure presents distinct functional groups—a carboxylic acid, an aliphatic linker, and an aromatic heterocycle—each yielding characteristic spectroscopic signatures.

## Key Physicochemical Properties:

- Molecular Formula:  $C_9H_{11}NO_2$ <sup>[1]</sup>
- Molecular Weight: 165.19 g/mol <sup>[1][2]</sup>
- Melting Point: 84-85 °C<sup>[2]</sup>
- Appearance: Solid (at STP)
- pKa:  $4.46 \pm 0.10$  (Predicted)<sup>[2]</sup>

Caption: Molecular structure of **4-(Pyridin-2-yl)butanoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of  $^1H$  and  $^{13}C$  nuclei.

### $^1H$ NMR Analysis

Proton NMR ( $^1H$  NMR) is the primary method for confirming the identity and substitution pattern of the molecule. The spectrum is predicted to show distinct signals for the pyridine ring protons, the aliphatic chain protons, and the acidic proton of the carboxylic acid.

- Sample Preparation: Dissolve 5-10 mg of **4-(Pyridin-2-yl)butanoic acid** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO- $d_6$  or  $CDCl_3$ ). The choice of DMSO- $d_6$  is often advantageous as it readily solubilizes the carboxylic acid and ensures the acidic proton is observable.
- Internal Standard: Add tetramethylsilane (TMS) as an internal reference standard ( $\delta$  0.00 ppm).
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the multiplets of the aliphatic chain.

- Acquisition Parameters:
  - Pulse Angle: 30-45° to ensure quantitative reliability if needed.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay (d1): 5 seconds. A longer delay is essential for the accurate integration of all signals, especially the potentially slow-relaxing quaternary carbons in  $^{13}\text{C}$  NMR and protons coupled to them.
  - Number of Scans: 8-16 scans, adjusted to achieve a signal-to-noise ratio >100:1 for the smallest signal.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

The following table summarizes the predicted  $^1\text{H}$  NMR spectral data. Chemical shifts ( $\delta$ ) are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group.

Proton Assignment	Predicted $\delta$ (ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-6 (Pyridine)	~8.5	Doublet (d)	~4-5	1H
H-4 (Pyridine)	~7.7	Triplet of doublets (td)	~7-8, ~1-2	1H
H-3, H-5 (Pyridine)	~7.2-7.3	Multiplet (m)	-	2H
H- $\alpha$ (to Pyridine)	~2.9	Triplet (t)	~7-8	2H
H- $\gamma$ (to COOH)	~2.4	Triplet (t)	~7-8	2H
H- $\beta$	~2.0	Quintet/Multiplet	~7-8	2H
-COOH	>10 (broad)	Singlet (s, broad)	-	1H

### Causality Behind Assignments:

- **Pyridine Protons:** The H-6 proton is most deshielded due to its proximity to the electronegative nitrogen atom.
- **Aliphatic Chain:** The protons alpha to the pyridine ring (H- $\alpha$ ) and alpha to the carbonyl group (H- $\gamma$ ) are deshielded relative to the central H- $\beta$  protons. The predictable triplet-quintet-triplet pattern is a hallmark of a propyl chain linking two functional groups.
- **Carboxylic Acid Proton:** This proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its signal will disappear upon adding a drop of D<sub>2</sub>O to the NMR tube, a key validation step.

## <sup>13</sup>C NMR Analysis

Carbon-13 NMR provides a count of unique carbon environments and information about their electronic nature. Spectroscopic data is available in public databases, confirming the expected nine distinct carbon signals.<sup>[1]</sup>

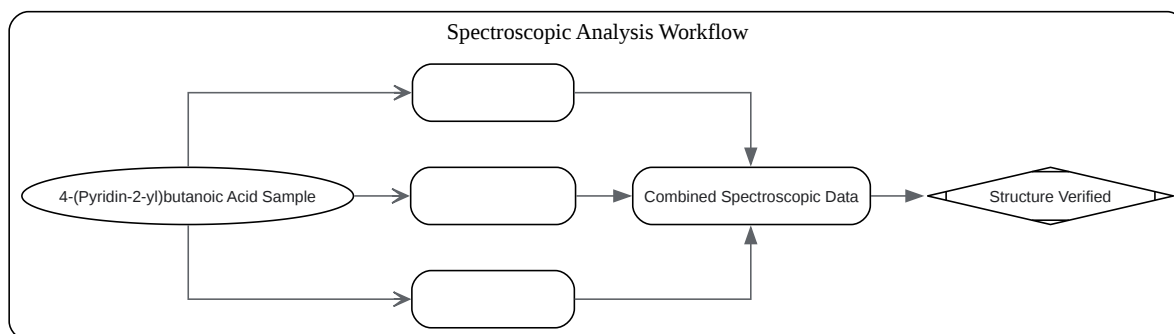
The protocol is similar to that for <sup>1</sup>H NMR, with the following key differences:

- **Acquisition Mode:** Use a proton-decoupled sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbon atoms, simplifying interpretation.
- **Number of Scans:** A significantly higher number of scans (e.g., 256-1024) is required due to the low natural abundance of the <sup>13</sup>C isotope.
- **Spectral Width:** A wider spectral width (~0-200 ppm) is necessary to capture all carbon resonances, from the aliphatic to the carbonyl region.

Carbon Assignment	Observed $\delta$ (ppm)	Rationale
C=O (Carboxylic Acid)	~174	Highly deshielded due to bonding to two oxygen atoms. <a href="#">[4]</a>
C-2 (Pyridine, substituted)	~160	Quaternary carbon attached to nitrogen, highly deshielded.
C-6 (Pyridine)	~149	Deshielded due to proximity to nitrogen.
C-4 (Pyridine)	~136	Aromatic CH carbon.
C-3, C-5 (Pyridine)	~121-123	Aromatic CH carbons.
C- $\alpha$ (to Pyridine)	~35	Aliphatic carbon attached to the aromatic ring.
C- $\gamma$ (to COOH)	~30	Aliphatic carbon deshielded by the carbonyl group.
C- $\beta$	~25	Least deshielded aliphatic carbon.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.



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Caption: General workflow for spectroscopic structure verification.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal. Inconsistent pressure is a common source of poor reproducibility.
- **Data Acquisition:** Co-add 16-32 scans over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- **Data Processing:** The resulting spectrum is typically displayed in terms of transmittance or absorbance.

## Data Interpretation

The IR spectrum provides definitive evidence for the carboxylic acid and pyridine moieties.

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group	Significance
3300-2500 (broad)	O-H stretch	Carboxylic Acid	A very broad and strong absorption, characteristic of the hydrogen-bonded dimer.[4][5][6]
3100-3000	C-H stretch (sp <sup>2</sup> )	Pyridine Ring	Aromatic C-H vibrations.
2950-2850	C-H stretch (sp <sup>3</sup> )	Aliphatic Chain	Alkane C-H vibrations.
~1710 (strong)	C=O stretch	Carboxylic Acid	A strong, sharp peak confirming the carbonyl group.[4][5]
1600-1450	C=C, C=N stretch	Pyridine Ring	Multiple bands characteristic of the aromatic ring skeletal vibrations.

## Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns.

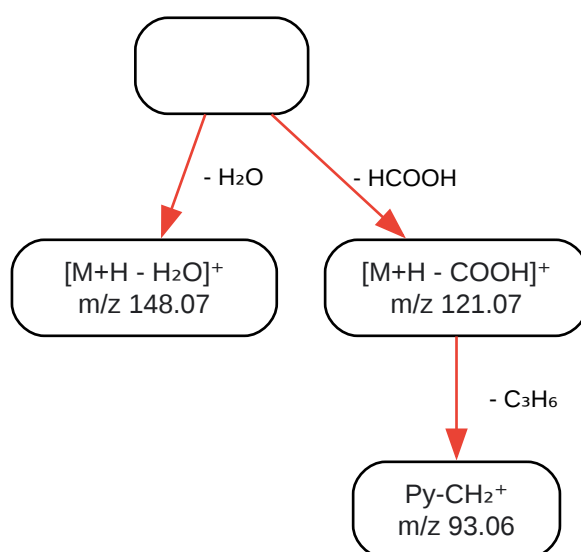
## Experimental Protocol: Electrospray Ionization (ESI-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
- **Ionization:** Introduce the sample into the ESI source. ESI is a soft ionization technique that is ideal for polar molecules like this, typically yielding the protonated molecular ion  $[M+H]^+$ .
- **Mass Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire data in positive ion mode.

- Tandem MS (MS/MS): For fragmentation analysis, isolate the  $[M+H]^+$  ion ( $m/z$  166.08) and subject it to collision-induced dissociation (CID) to generate fragment ions.

## Data Interpretation

- Molecular Ion: The primary observation will be the protonated molecular ion  $[M+H]^+$  at  $m/z$  166.08, confirming the molecular weight of 165.08 Da ( $C_9H_{11}NO_2$ ).
- Fragmentation Pattern: The fragmentation is predictable and provides further structural validation. The most likely fragmentation pathways involve cleavages adjacent to the functional groups.



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Caption: Plausible ESI-MS/MS fragmentation pathway.

Key Fragments:

- $m/z$  148.07: Loss of water (18.01 Da) from the protonated carboxylic acid.
- $m/z$  121.07: Loss of formic acid (46.01 Da), a common fragmentation for carboxylic acids.
- $m/z$  93.06: Represents the pyridin-2-ylmethyl cation, resulting from cleavage of the alkyl chain. This is a highly stable and therefore often prominent fragment.



## Conclusion

The collective data from NMR, IR, and MS provide an unambiguous structural confirmation of **4-(Pyridin-2-yl)butanoic acid**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra define the precise arrangement of atoms and the carbon-hydrogen framework. IR spectroscopy confirms the presence of the critical carboxylic acid and pyridine functional groups, while mass spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation. The application of the standardized protocols described herein ensures the generation of high-quality, reproducible data essential for research and quality control in any drug development or chemical synthesis program.

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